molecular formula C12H8O2 B1682775 Phenyl-p-benzoquinone CAS No. 363-03-1

Phenyl-p-benzoquinone

Cat. No.: B1682775
CAS No.: 363-03-1
M. Wt: 184.19 g/mol
InChI Key: RLQZIECDMISZHS-UHFFFAOYSA-N
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Description

Phenyl-p-benzoquinone, also known as phenyl-para-benzoquinone, is an organic compound with the molecular formula C₁₂H₈O₂. It is a derivative of benzoquinone, where a phenyl group is attached to the para position of the quinone ring. This compound is known for its bright yellow crystalline appearance and its role in various chemical and biological processes.

Mechanism of Action

Target of Action

Phenyl-p-benzoquinone (PPBQ) primarily targets the Light-Harvesting Complex II (LHCII) . LHCII is a peripheral antenna complex of Photosystem II (PSII) in plants, playing a crucial role in light harvesting processes and protecting chlorophyll-protein complexes (CP) by dissipating excess absorbed light energy .

Mode of Action

PPBQ interacts with LHCII proportionally to accessible quenching sites and forms redox complexes with chlorophyll (Chl) in both ground and excited states . This interaction leads to the quenching of Chl fluorescence, which is directly linked to photocurrent generation .

Biochemical Pathways

The action of PPBQ is associated with the photocycles of LHCII and PPBQ itself . The mutual coupling of these photocycles influences the performance of the biohybrid photoactive system .

Pharmacokinetics

It’s known that ppbq undergoes photoactivation , which could potentially influence its bioavailability and distribution within the system.

Result of Action

The result of PPBQ’s action is the generation of a photocurrent, with the GE-LHCII3-PPBQ system capable of generating a photocurrent of up to 4.5 µA . This indicates that PPBQ’s action leads to considerable stability during operation .

Action Environment

The action of PPBQ is influenced by the environmental setup. The three-dimensional arrangement of graphite scraps in a porous graphite electrode (GE) builds an active electrode surface and stabilizes LHCII3 in its native form in low-density multilayers . This suggests that the physical environment plays a significant role in influencing the action, efficacy, and stability of PPBQ.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-p-benzoquinone can be synthesized through several methods. One common method involves the oxidation of phenylhydroquinone using oxidizing agents such as ferric chloride or potassium dichromate. The reaction typically occurs in an acidic medium to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, this compound is produced through the continuous oxidation of phenylhydroquinone. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is monitored for temperature, pH, and the concentration of reactants to optimize production.

Chemical Reactions Analysis

Types of Reactions: Phenyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced to phenylhydroquinone using reducing agents like sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Ferric chloride, potassium dichromate, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Higher quinone derivatives.

    Reduction: Phenylhydroquinone.

    Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.

Scientific Research Applications

Phenyl-p-benzoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a redox mediator in various chemical reactions.

    Biology: It is studied for its role in biological redox processes and its interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Phenyl-p-benzoquinone is similar to other quinone derivatives such as:

    1,4-Benzoquinone:

    1,2-Benzoquinone:

    Naphthoquinone: A larger quinone derivative with a naphthalene ring structure.

Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity and allows for more diverse chemical modifications. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-phenylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQZIECDMISZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059892
Record name 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
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Molecular Weight

184.19 g/mol
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CAS No.

363-03-1
Record name Phenyl-1,4-benzoquinone
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Record name Phenylbenzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
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Record name Phenyl-p-benzoquinone
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Record name 2-PHENYL-1,4-BENZOQUINONE
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Synthesis routes and methods

Procedure details

The procedure described in Example 3 is repeated using 3.8 g (0.02 mole) of phenylhydroquinone as the aromatic diol reactant and 10 mL toluene and 40 mL acetic acid as the solvent. The yield of phenyl-p-benzoquinone obtained is 60%.
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Phenyl-p-benzoquinone exert its analgesic effects?

A1: While this compound itself isn't an analgesic, research shows it induces a writhing response in animal models, serving as a tool to study pain pathways. This response is often used to evaluate the effectiveness of analgesic compounds. [, ]

Q2: What is the role of this compound in studying inflammatory pain?

A2: this compound is commonly used to induce overt pain-like behavior in animal models, particularly writhing responses, which are indicative of visceral pain. This allows researchers to investigate the mechanisms of inflammatory pain and evaluate the efficacy of potential analgesic drugs. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H8O2, and its molecular weight is 184.19 g/mol.

Q4: Is there information on the material compatibility of this compound in the context of these studies?

A4: The provided research papers don't explicitly discuss material compatibility. The focus is on this compound's biological activity and applications in biochemical research.

Q5: Does this compound have catalytic applications?

A5: While this compound can participate in redox reactions, the provided research doesn't focus on its catalytic properties. Its primary application in these studies is as a chemical probe for biological activity.

Q6: How do structural modifications to this compound analogs impact analgesic activity in the context of the rat adjuvant-induced arthritis assay?

A6: A study on 4,5-diaryl-2-(substituted thio)-1H-imidazoles found that incorporating specific substituents, like a (1,1,2,2-tetrafluoroethyl)sulfonyl group at the 2-position, significantly increased anti-arthritic potency compared to Phenylbutazone and Indomethacin. This highlights the importance of SAR studies in optimizing drug candidates. []

Q7: Does the position of methyl groups on the quinone ring influence toxicity, as demonstrated in studies with Dimethylacetaminophen isomers?

A7: Research indicates that the position of methyl groups significantly influences toxicity. 3,5-Dimethylacetaminophen displayed greater nephrotoxicity compared to 2,6-Dimethylacetaminophen, although both isomers exhibited similar hepatotoxicity to Acetaminophen. This suggests that even minor structural variations can drastically alter toxicity profiles. []

Q8: What insights into the metabolism of this compound are provided by the study on sodium o-Phenylphenate (OPP-Na)?

A9: Research on OPP-Na, which metabolizes to this compound, reveals that it undergoes extensive metabolism in rats. The major urinary metabolites were conjugates of OPP, along with free OPP, 2,5-dihydroxydiphenyl, and this compound. This highlights the compound's metabolic pathways and potential for biotransformation. []

Q9: How is this compound employed in assessing the analgesic potential of compounds in rodent models?

A10: this compound is frequently used to induce writhing responses in mice, a behavioral indicator of visceral pain. By evaluating the ability of test compounds to reduce these writhing episodes, researchers can assess their analgesic potential. [, , , , , , , ]

Q10: How is this compound used to investigate the role of IL-33/ST2 signaling in pain perception?

A11: Researchers employed this compound to induce writhing in mice, observing a reduction in writhing responses in ST2-deficient mice compared to wild-type mice. This suggests that IL-33/ST2 signaling is involved in pain processing, particularly in visceral pain. []

Q11: Can you elaborate on the use of this compound in evaluating the analgesic effects of Tephrosia sinapou extract?

A12: The study investigated the analgesic potential of Tephrosia sinapou extract using the this compound-induced writhing test in mice. The extract demonstrated a dose-dependent reduction in writhing, suggesting its potential as an analgesic, particularly for inflammatory pain. []

Q12: What are the toxicological implications of this compound formation from o-Phenylphenol metabolism, as revealed in rat studies?

A13: Research on o-Phenylphenol, which metabolizes to this compound, shows its potential to form covalent adducts with glutathione in rat liver microsomes. This bioactivation pathway highlights a possible mechanism of toxicity associated with this compound formation. []

Q13: How do researchers utilize Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the impact of this compound on Photosystem II?

A14: EPR spectroscopy is instrumental in studying the electron transfer processes within Photosystem II. Researchers use this compound as an artificial electron acceptor to monitor these processes and analyze how various factors, such as formate, influence electron transfer in the presence of this compound. [, , ]

Q14: What is the historical context of using this compound in pain research?

A15: this compound has been used in pain research for several decades. Early studies utilized it to induce writhing behaviors in animals, allowing researchers to assess the efficacy of analgesic drugs. Its continued use in various pain models highlights its importance in understanding pain mechanisms and developing new pain therapies. []

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